

Spectroscopic Profile of 1,3-Bis(2-hydroxyethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Bis(2-hydroxyethoxy)benzene

Cat. No.: B093271

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Bis(2-hydroxyethoxy)benzene** (CAS No. 102-40-9), a significant intermediate in polymer science and other chemical syntheses. The following sections detail its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and quality control.

Molecular Structure and Spectroscopic Overview

1,3-Bis(2-hydroxyethoxy)benzene, also known as resorcinol bis(2-hydroxyethyl) ether, possesses a molecular formula of $C_{10}H_{14}O_4$ and a molecular weight of 198.22 g/mol. Its structure, featuring a central benzene ring with two hydroxyethoxy side chains, gives rise to a characteristic spectroscopic signature. The presence of hydroxyl (-OH), ether (C-O-C), and aromatic (C=C, C-H) functional groups are readily identifiable through FTIR and NMR spectroscopy.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from FTIR, 1H NMR, and ^{13}C NMR analyses of **1,3-Bis(2-hydroxyethoxy)benzene**.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **1,3-Bis(2-hydroxyethoxy)benzene** is characterized by the vibrational frequencies of its constituent functional groups. The table below presents the main absorption bands.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl groups)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
~1600, ~1480	Medium-Strong	Aromatic C=C skeletal vibrations
~1250	Strong	Aryl-O stretch (asymmetric)
~1050	Strong	C-O stretch (aliphatic ether and alcohol)

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.16	Triplet	1H	Aromatic H (Position 5)
6.51	Doublet of doublets	2H	Aromatic H (Positions 4, 6)
6.49	Triplet	1H	Aromatic H (Position 2)
4.86	Singlet	2H	Hydroxyl (-OH)
3.96	Triplet	4H	-O-CH ₂ -
3.71	Triplet	4H	-CH ₂ -OH

Note: The assignments are based on typical chemical shifts and splitting patterns. Actual spectra may show slight variations.

Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~160	Aromatic C-O (Positions 1, 3)
~130	Aromatic C-H (Position 5)
~107	Aromatic C-H (Positions 4, 6)
~102	Aromatic C-H (Position 2)
~70	-O-CH ₂ -
~61	-CH ₂ -OH

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of solid **1,3-Bis(2-hydroxyethoxy)benzene** is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Nicolet iS50 FTIR spectrometer or equivalent.

Data Acquisition:

- Mode: Transmittance
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the empty sample compartment is collected prior to sample analysis.

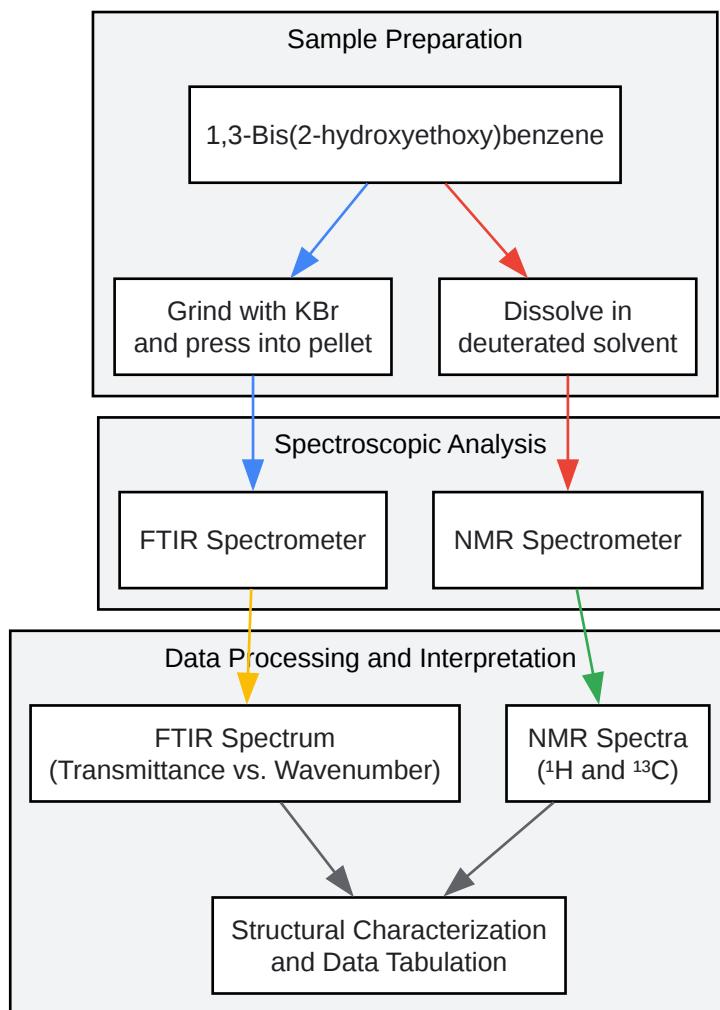
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of **1,3-Bis(2-hydroxyethoxy)benzene** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a 5 mm broadband probe.

¹H NMR Data Acquisition:

- Pulse Program: zg30


- Number of Scans: 16
- Acquisition Time: ~4 seconds
- Relaxation Delay: 1 second
- Spectral Width: 20 ppm

¹³C NMR Data Acquisition:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Spectral Width: 240 ppm

Visualizations

Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide provides essential spectroscopic data and protocols for the characterization of **1,3-Bis(2-hydroxyethoxy)benzene**, serving as a valuable resource for researchers and professionals in the field. The provided data facilitates the confirmation of molecular structure and purity, which is critical in research, development, and quality assurance applications.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Bis(2-hydroxyethoxy)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093271#spectroscopic-data-ftir-nmr-for-1-3-bis-2-hydroxyethoxy-benzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com